

Physicochemical Properties of 1-(3-Methoxypropyl)-4-piperidinamine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-(3-Methoxypropyl)-4-piperidinamine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **1-(3-Methoxypropyl)-4-piperidinamine**, a key intermediate in the synthesis of various pharmaceutical compounds. This document includes a compilation of its fundamental chemical and physical characteristics, detailed experimental protocols for their determination, and visual representations of its role in synthetic pathways and a general workflow for physicochemical characterization. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Introduction

1-(3-Methoxypropyl)-4-piperidinamine, with the CAS number 179474-79-4, is a substituted piperidinamine that serves as a crucial building block in organic synthesis.^[1] Its bifunctional nature, possessing both a secondary amine within the piperidine ring and a primary amine substituent, makes it a versatile reagent. Notably, it is a key intermediate in the synthesis of Prucalopride, a selective serotonin 5-HT₄ receptor agonist used for the treatment of chronic constipation.^{[2][3]} A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust analytical methods.

Physicochemical Properties

The physicochemical properties of **1-(3-Methoxypropyl)-4-piperidinamine** have been compiled from various sources and are summarized in the table below. These parameters are essential for predicting its behavior in different chemical and biological systems.

Property	Value	Source(s)
IUPAC Name	1-(3-methoxypropyl)piperidin-4-amine	[1]
CAS Number	179474-79-4	[1][2][3][4][5][6][7][8][9][10][11]
Molecular Formula	C ₉ H ₂₀ N ₂ O	[1][2][3][5][6][7][11][12]
Molecular Weight	172.27 g/mol	[1][3][5][11][12]
Appearance	Colorless to light yellow liquid	[6]
Boiling Point	249 - 251.5 °C	[2][4][5][6][8]
Melting Point	-38 °C	[4]
Density	0.946 g/cm ³	[2][5][6]
Flash Point	105 °C	[2][3][5]
pKa (Predicted)	10.49 ± 0.20	[2][3]
LogP (Predicted)	0.446	[7]
Solubility	Slightly soluble in Chloroform and Methanol	[3]

Experimental Protocols

This section outlines standard experimental methodologies for the determination of the key physicochemical properties of **1-(3-Methoxypropyl)-4-piperidinamine**.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of small quantities

of liquid is the capillary method using a Thiele tube or a melting point apparatus.

Procedure:

- A small amount of **1-(3-Methoxypropyl)-4-piperidinamine** is placed in a small test tube or a fusion tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The assembly is heated slowly and uniformly in a Thiele tube or a suitable melting point apparatus equipped for boiling point determination.
- As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- The heat source is then removed, and the liquid is allowed to cool slowly.
- The boiling point is the temperature at which the liquid begins to enter the capillary tube.

Determination of Melting Point (Capillary Method)

While **1-(3-Methoxypropyl)-4-piperidinamine** is a liquid at room temperature, this method is applicable for determining the melting point of solid derivatives or related compounds. The capillary method is a standard technique for determining the melting point of a crystalline solid.

Procedure:

- A small, dry sample of the solid is packed into a capillary tube.
- The capillary tube is placed in a melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

Determination of Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for determining the water solubility of substances that are soluble above 10^{-2} g/L.

Procedure:

- A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.
- An excess amount of **1-(3-Methoxypropyl)-4-piperidinamine** is added to a known volume of water in a flask.
- The flask is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.
- The solution is then centrifuged or filtered to remove any undissolved substance.
- The concentration of **1-(3-Methoxypropyl)-4-piperidinamine** in the aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Determination of Partition Coefficient (LogP) (OECD Guideline 107 - Shake-Flask Method)

The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. LogP is a measure of lipophilicity.

Procedure:

- A known volume of n-octanol and water are placed in a flask.
- A small, known amount of **1-(3-Methoxypropyl)-4-piperidinamine** is added to the flask.
- The flask is shaken at a constant temperature until equilibrium is reached.
- The mixture is then centrifuged to ensure complete separation of the two phases.
- The concentration of the compound in both the n-octanol and water phases is determined by a suitable analytical method.

- The partition coefficient (P) is calculated as the ratio of the concentration in n-octanol to the concentration in water. LogP is the base-10 logarithm of P.

Determination of pKa (Potentiometric Titration)

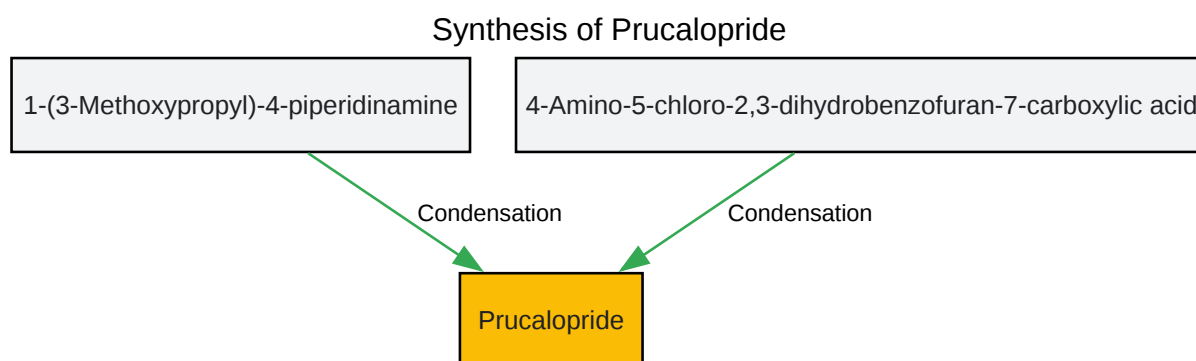
The pKa is a measure of the acidity or basicity of a compound. For an amine like **1-(3-Methoxypropyl)-4-piperidinamine**, the pKa of its conjugate acid is determined.

Procedure:

- A known concentration of **1-(3-Methoxypropyl)-4-piperidinamine** is dissolved in water.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- A titration curve (pH versus volume of titrant added) is generated.
- The pKa is determined from the pH at the half-equivalence point of the titration curve.

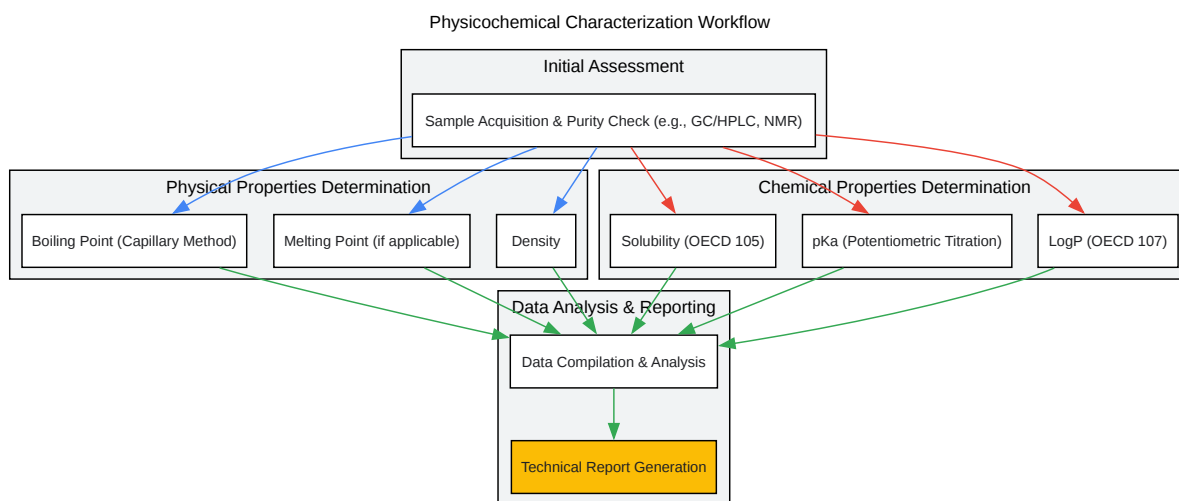
Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the role of **1-(3-Methoxypropyl)-4-piperidinamine** in a key synthetic pathway and a general workflow for its physicochemical characterization.



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Synthesis of Prucalopride from **1-(3-Methoxypropyl)-4-piperidinamine**.



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General workflow for physicochemical characterization.

Conclusion

This technical guide has provided a detailed summary of the physicochemical properties of **1-(3-Methoxypropyl)-4-piperidinamine**, along with standardized experimental protocols for their determination. The data and methodologies presented are critical for scientists and researchers engaged in the synthesis, development, and analysis of pharmaceuticals and other fine chemicals where this compound is utilized. The provided diagrams offer a clear visual representation of its synthetic utility and a logical workflow for its characterization, further aiding in its effective application in a research and development setting.

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